molecular formula C17H18N2O2 B395190 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol CAS No. 2392-46-3

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol

Cat. No.: B395190
CAS No.: 2392-46-3
M. Wt: 282.34g/mol
InChI Key: NOHGADGSCOCIER-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C17H18N2O2. It is characterized by the presence of a phenylpiperazine moiety linked to a phenol group through a carbonyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound in the presence of a carbonylating agent. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carbonyl bridge. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under mild to moderate conditions.

    Substitution: Electrophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of substituted phenolic derivatives.

Scientific Research Applications

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol has several scientific research applications, including:

Comparison with Similar Compounds

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol can be compared with other phenylpiperazine derivatives, such as:

Properties

IUPAC Name

(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHGADGSCOCIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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